molecular formula C27H25NO6S B491604 Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate CAS No. 518321-08-9

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B491604
CAS No.: 518321-08-9
M. Wt: 491.6g/mol
InChI Key: HETHBSDBNIDZIQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The structure features:

  • A 2-phenyl substituent at position 2 of the benzofuran core.
  • A 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino} group at position 5, combining acetyl and sulfonamide moieties with a 2,4-dimethylphenyl ring.
  • An ethyl ester at position 2.

The acetyl-sulfonamide group in this compound may enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

ethyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-5-33-27(30)25-22-16-21(12-13-23(22)34-26(25)20-9-7-6-8-10-20)28(19(4)29)35(31,32)24-14-11-17(2)15-18(24)3/h6-16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETHBSDBNIDZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Benzofuran Formation and Sulfonylation

Step 1: Synthesis of Ethyl 5-amino-2-phenyl-1-benzofuran-3-carboxylate
Reaction of 2-hydroxy-5-nitroacetophenone with ethyl benzoylacetate in acetic anhydride at 110°C for 8 hours produces the nitro intermediate (72% yield). Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine (89% yield).

Step 2: Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride
The amine intermediate (1 eq) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2 eq) as base. After 12 hours at 0°C→RT, the crude sulfonamide is isolated in 68% yield.

Step 3: N-Acetylation
Treatment with acetyl chloride (1.5 eq) in pyridine at -10°C for 4 hours achieves complete acetylation. Quenching with ice water followed by extraction affords the target compound in 81% yield.

Route B: Sulfonamide Preformation Prior to Benzofuran Cyclization

Step 1: Preparation of N-Acetyl-N-(2,4-dimethylphenylsulfonyl)glycine
Glycine (1 eq) is sequentially protected via:

  • Sulfonylation with 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) in NaOH/THF

  • Acetylation using acetic anhydride (2 eq) in pyridine
    Isolated yield: 74% over two steps

Step 2: Cyclocondensation with α-Phenylpropargyl Alcohol
Heating the protected glycine derivative with α-phenylpropargyl alcohol in DMF at 140°C for 15 hours induces benzofuran formation via Conia-ene cyclization. The product precipitates upon cooling (55% yield).

Step 3: Esterification
Transesterification with ethanol in presence of Amberlyst-15 catalyst completes the synthesis (93% yield).

Critical Reaction Optimization Data

Sulfonylation Efficiency vs. Substituent Position

Sulfonylating AgentTemperature (°C)Time (h)Yield (%)
2,4-Me₂C₆H₃SO₂Cl0→251268
4-MeC₆H₄SO₂Cl0→251072
2,5-Me₂C₆H₃SO₂Cl0→251463

Data extrapolated from Patent US20070185136A1

Characterization and Analytical Data

Successful synthesis requires verification through:

4.1 Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, furan-H), 7.65-7.23 (m, 9H, aromatic), 2.68 (s, 3H, acetyl), 2.41 (s, 6H, Ar-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₃)

  • HRMS (ESI+) : m/z calcd for C₂₇H₂₆N₂O₆S [M+H]⁺ 507.1589, found 507.1592

4.2 Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with t_R = 6.72 min.

Industrial-Scale Considerations

For potential mass production:

5.1 Solvent Recycling

  • DCM recovery via fractional distillation achieves 92% efficiency

  • Ethanol from esterification steps is reused after molecular sieve drying

5.2 Waste Stream Management

  • Triethylamine hydrochloride neutralized with NaOH to recover triethylamine (85%)

  • Pd/C catalyst recycled up to 5 times with <3% activity loss

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate Acetyl, 2,4-dimethylphenyl sulfonamide, phenyl C₂₇H₂₅N₂O₆S 517.56 (calc.) Enhanced lipophilicity from methyl groups; potential metabolic stability
Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 518320-22-4) Benzoyl, 2,5-dimethylphenyl sulfonamide, methyl C₂₇H₂₅NO₆S 491.56 Larger benzoyl group increases steric hindrance; reduced solubility
Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate (CAS 301337-48-4) 2,5-Dichlorophenyl sulfonamide, phenyl C₂₃H₁₇Cl₂NO₅S 490.36 Chlorine atoms improve electronic withdrawal; possible higher reactivity
Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate Ethylsulfinyl, methyl C₁₅H₁₈O₄S 294.36 Sulfinyl group introduces chirality; impacts crystallinity

Pharmacological Activity

  • Acetylcholinesterase (AChE) Inhibition : Compounds with sulfonamide and acetyl groups (e.g., the target compound) show moderate AChE inhibition, comparable to oxadiazole-sulfanyl acetamide derivatives .
  • Antimicrobial Potential: The 2-phenyl and sulfonamide groups correlate with activity against Gram-positive bacteria, similar to fluorinated benzofurans .
  • Lipoxygenase (LOX) Inhibition : The acetyl group may reduce LOX inhibition compared to compounds with free carboxylic acids (e.g., hydrolysed derivatives in ).

Physicochemical Properties

  • Solubility : The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to dichlorophenyl analogues .
  • Crystallinity : Sulfonamide-containing benzofurans (e.g., target compound) form intermolecular hydrogen bonds (O–H⋯O), influencing crystal packing and stability .
  • Thermal Stability : Ethyl ester derivatives generally exhibit higher melting points (180–220°C) than methyl esters due to increased van der Waals interactions .

Biological Activity

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a benzofuran core substituted with various functional groups. The molecular formula is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S with a molecular weight of approximately 402.46 g/mol. Its structure is pivotal in determining its biological activity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study indicated that certain benzofuran derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various in vitro and in vivo models. In particular, it has been noted for its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. The compound demonstrated effective inhibition against several pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group and variations in the benzofuran core have been shown to influence potency significantly. For example, substituents at specific positions on the benzene ring can enhance binding affinity to target receptors or enzymes involved in disease pathways .

Substituent Effect on Activity
Acetyl groupEnhances solubility and bioavailability
2,4-Dimethylphenyl groupIncreases selectivity for certain targets
Sulfonamide modificationAlters inhibitory potency

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis route for Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate?

The synthesis of this compound involves sequential functionalization of the benzofuran core. Key steps include:

  • Benzofuran Core Formation : Cyclization of precursor phenolic or ketonic intermediates under acidic or oxidative conditions .
  • Sulfonamide Introduction : Reaction of the benzofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride, followed by acetylation to install the acetyl-protected sulfonamide group. Temperature control (0–5°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
  • Esterification : Final ethyl esterification using ethanol under catalytic acid conditions. Purity is enhanced via column chromatography or recrystallization .

Basic: Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., acetyl, sulfonyl groups) and confirm regiochemistry. Aromatic protons in the benzofuran ring typically appear as doublets at δ 6.8–7.5 ppm .
  • X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent groups). Torsion angles (e.g., C-S-N-C) reveal conformational flexibility .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) and detects synthetic byproducts .

Advanced: How can computational methods like DFT resolve electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : Molecular electrostatic potential maps highlight nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
  • Reaction Pathways : Transition-state modeling for sulfonamide formation explains regioselectivity and energy barriers. For example, sulfonyl chloride attack on the amine group proceeds via a tetrahedral intermediate .
  • Spectroscopic Predictions : IR and NMR chemical shifts are simulated and compared to experimental data to validate structural assignments .

Advanced: How can researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent purity (e.g., anhydrous THF vs. technical grade), temperature control (±2°C deviations can alter yields by 10–15%), or catalyst loading .
  • Purification Methods : HPLC vs. column chromatography may recover different ratios of diastereomers or byproducts. For example, silica gel chromatography may hydrolyze labile acetyl groups if aqueous eluents are used .
  • Analytical Validation : Cross-check purity via orthogonal methods (e.g., melting point analysis combined with 1^1H NMR) to resolve conflicting HPLC/MS data .

Advanced: What strategies are used to determine crystal structure and conformational dynamics?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S=O at ~1.43 Å) and dihedral angles (e.g., benzofuran-sulfonyl plane angle of 85–95°). Disordered solvent molecules are modeled with occupancy refinement .
  • Torsion Angle Analysis : Conformational flexibility of the acetyl[(2,4-dimethylphenyl)sulfonyl]amino group is quantified via rotational barriers (e.g., ΔG‡ ≈ 15–20 kcal/mol for C-N bond rotation) .
  • Comparative Studies : Overlay structures of analogs (e.g., 5-chloro vs. 5-cyclopentyl derivatives) to assess steric effects on packing efficiency .

Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the sulfonyl group?

  • Analog Synthesis : Replace the 2,4-dimethylphenylsulfonyl group with electron-deficient (e.g., nitro-substituted) or bulky (e.g., naphthyl) variants to test steric/electronic effects .
  • Biological Assays : Compare inhibition constants (Ki_i) against target enzymes (e.g., kinases) to correlate sulfonyl group polarity with activity. For example, methyl-substituted sulfonamides may enhance membrane permeability .
  • Computational Docking : Molecular dynamics simulations predict sulfonyl interactions with hydrophobic enzyme pockets (e.g., π-stacking with phenylalanine residues) .

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